![molecular formula C23H20N4O5S B2794522 5-[[3-[[(E)-2-phenylethenyl]sulfonylamino]benzoyl]amino]benzene-1,3-dicarboxamide CAS No. 849119-37-5](/img/structure/B2794522.png)
5-[[3-[[(E)-2-phenylethenyl]sulfonylamino]benzoyl]amino]benzene-1,3-dicarboxamide
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the benzene ring, the addition of the sulfonylamino and benzoyl groups, and the formation of the dicarboxamide group. The exact synthesis would depend on the specific reactions used and the order in which they are carried out .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions are carried out. The benzene ring is relatively stable and resistant to reactions, but the functional groups attached to it could potentially participate in a variety of chemical reactions .properties
IUPAC Name |
5-[[3-[[(E)-2-phenylethenyl]sulfonylamino]benzoyl]amino]benzene-1,3-dicarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O5S/c24-21(28)17-11-18(22(25)29)14-20(13-17)26-23(30)16-7-4-8-19(12-16)27-33(31,32)10-9-15-5-2-1-3-6-15/h1-14,27H,(H2,24,28)(H2,25,29)(H,26,30)/b10-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZQYNBMDKPNZSM-MDZDMXLPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CS(=O)(=O)NC2=CC=CC(=C2)C(=O)NC3=CC(=CC(=C3)C(=O)N)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/S(=O)(=O)NC2=CC=CC(=C2)C(=O)NC3=CC(=CC(=C3)C(=O)N)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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